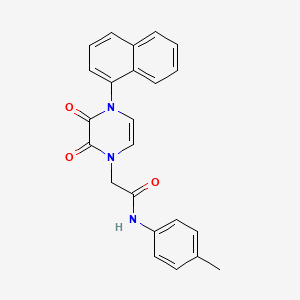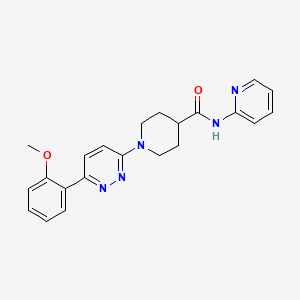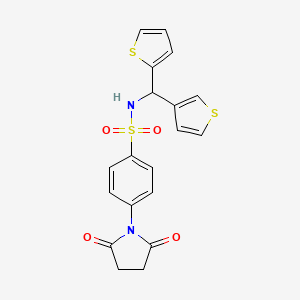
4-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H16N2O4S3 and its molecular weight is 432.53. The purity is usually 95%.
BenchChem offers high-quality 4-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Applications
Several studies have synthesized novel benzenesulfonamide derivatives to evaluate their anticancer activity. Compounds with benzenesulfonamide moieties have shown marked anticancer activity against different cancer cell lines. For instance, novel acetamide, pyrrole, pyrrolopyrimidine, thiocyanate, hydrazone, pyrazole, isothiocyanate, and thiophene derivatives containing a biologically active pyrazole moiety were synthesized to evaluate antitumor activity, with some compounds showing higher effectiveness than the reference drug doxorubicin (Alqasoumi et al., 2009). Similarly, thiourea derivatives bearing benzenesulfonamide moieties were synthesized and evaluated for their in vitro anticancer activity, with some showing high activity against the human liver cell line (HEPG2) (Ghorab et al., 2011).
Antibacterial Applications
Benzenesulfonamide derivatives have also been explored for their antibacterial properties. For example, a series of N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides demonstrated activity against Mycobacterium tuberculosis, with some compounds showing potent activity (Ghorab et al., 2017).
Propiedades
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S3/c22-17-7-8-18(23)21(17)14-3-5-15(6-4-14)28(24,25)20-19(13-9-11-26-12-13)16-2-1-10-27-16/h1-6,9-12,19-20H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIXRCHOVMMOGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC(C3=CSC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzyl-N-cyclopentyl-2-methyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2813430.png)
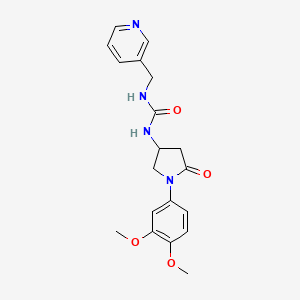
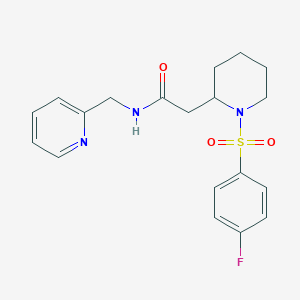
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]succinic acid](/img/structure/B2813434.png)
![3-[(4-Bromophenyl)methylidene]azetidine;hydrochloride](/img/structure/B2813435.png)
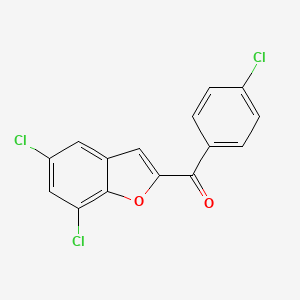
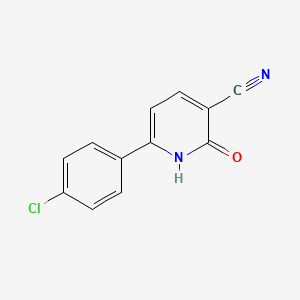
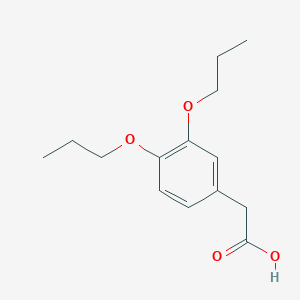
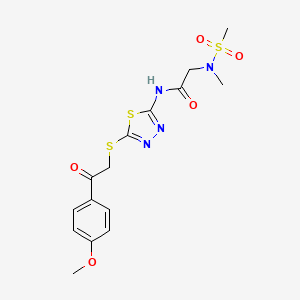
![4,7-Dimethyl-2-(2-morpholin-4-ylethyl)-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2813446.png)
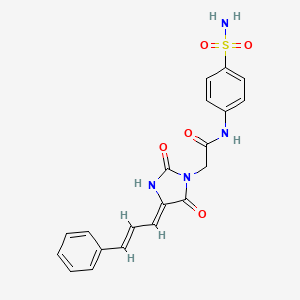
![N-(2-(((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)amino)-2-oxoethyl)benzamide](/img/structure/B2813449.png)
